Methyl 4-(methylamino)-3-propanamidobenzoate
Description
Methyl 4-(methylamino)-3-propanamidobenzoate is a benzoate ester derivative featuring a methylamino group at the 4-position and a propanamido substituent at the 3-position of the aromatic ring.
Properties
IUPAC Name |
methyl 4-(methylamino)-3-(propanoylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-4-11(15)14-10-7-8(12(16)17-3)5-6-9(10)13-2/h5-7,13H,4H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRICYUAXBMARO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C(=O)OC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401163091 | |
| Record name | Benzoic acid, 4-(methylamino)-3-[(1-oxopropyl)amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401163091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1565845-74-0 | |
| Record name | Benzoic acid, 4-(methylamino)-3-[(1-oxopropyl)amino]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1565845-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(methylamino)-3-[(1-oxopropyl)amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401163091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(methylamino)-3-propanamidobenzoate typically involves multiple steps. One common method starts with the preparation of the benzoate ester, followed by the introduction of the methylamino group and the propanamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the esterification of benzoic acid derivatives, followed by amination and amidation reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(methylamino)-3-propanamidobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Therapeutic Potential
Methyl 4-(methylamino)-3-propanamidobenzoate serves as an important intermediate in the synthesis of pharmaceuticals targeting various medical conditions:
- Diabetes and Hypertension : The compound has been identified as a precursor for drugs that manage diabetes and hypertension, showcasing its role in metabolic regulation and cardiovascular health .
- Schizophrenia Treatment : It is involved in the synthesis of triazole derivatives that exhibit pharmacodynamic properties beneficial for treating schizophrenia, highlighting its importance in neuropharmacology .
- Immunodeficiency Disorders : The compound may assist in developing treatments for genetic immunodeficiencies and autoimmune disorders, indicating its versatility in addressing immune system-related diseases .
Synthetic Methods
The synthesis of this compound involves several chemical reactions that enhance its yield and purity:
- A notable synthetic method includes the reaction of chloro-4-nitrobenzoic acid with methylamine to produce 4-methylamino-3-nitrobenzoic acid, which is then converted into the final product through acylation reactions. This method has demonstrated a high recovery rate of up to 97.5%, making it efficient for large-scale production .
Case Studies
Several studies have documented the efficacy of compounds derived from this compound:
- Cancer Research : A study explored the compound's ability to inhibit specific protein-protein interactions crucial for tumor growth, demonstrating its potential as a small-molecule inhibitor in cancer therapy .
- Protein Degradation : Research involving Degronimers, which utilize similar chemical structures, has shown promise in targeted protein degradation pathways, suggesting that this compound could play a role in novel therapeutic strategies against diseases mediated by protein dysregulation .
Table 1: Summary of Therapeutic Applications
| Application Area | Specific Use Cases |
|---|---|
| Diabetes | Intermediate for antihyperglycemic agents |
| Hypertension | Precursor for cardiovascular medications |
| Schizophrenia | Synthesis of triazole derivatives |
| Immunodeficiency | Development of treatments for genetic disorders |
| Cancer | Inhibition of tumor growth via protein interactions |
Table 2: Synthetic Methods Overview
| Method Description | Reaction Steps | Yield (%) |
|---|---|---|
| Synthesis from chloro-4-nitrobenzoic acid | 1. React with methylamine → 4-methylamino-3-nitrobenzoic acid | 97.5 |
| 2. Acylation with sulfur oxychloride → final product |
Mechanism of Action
The mechanism of action of Methyl 4-(methylamino)-3-propanamidobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analog: Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate ()
- Structure: Contains a triazine core with bromo, formyl, and methoxyphenoxy substituents, unlike the simpler benzoate backbone of the target compound.
- Molecular Weight : C25H19BrN4O6 (MW ≈ 575.3 g/mol), significantly larger than the target’s estimated MW of 236.3 g/mol.
- Bromo and formyl groups increase electrophilicity, which may affect reactivity in substitution reactions compared to the target’s methylamino and propanamido groups.
- Applications : Likely used in materials science or as a ligand in coordination chemistry due to its complex structure .
Functional Analog: 4-(Methylamino)pyridine Derivatives ()
- Structure: Pyridine core with methylamino substituents (e.g., 4-(methylamino)pyridine), differing from the benzoate ester scaffold.
- Biological Activity: These analogs potentiate high-voltage-activated calcium channels (HVACCs) with greater efficacy than 4-aminopyridine (4-AP), a known neuromuscular stimulant.
- Key Differences: The benzoate ester in the target compound may confer improved lipid solubility compared to pyridine derivatives, influencing blood-brain barrier penetration. pyridine) alters electronic properties and target specificity .
Therapeutic Analog: Methotrexate ()
- Structure: Complex pteridinyl-glutamic acid derivative with a methylamino-linked benzamide group.
- Molecular Weight : C20H22N8O5 (MW ≈ 454.4 g/mol), far larger than the target compound.
- Key Differences: Methotrexate’s diaminopteridine core enables folate antagonism, a mechanism absent in the simpler benzoate ester. Shared methylamino-benzamide motifs highlight the importance of nitrogen positioning in bioactivity, though the target lacks the polyglutamyl chain critical for Methotrexate’s cellular retention .
Comparative Data Table
Research Implications
- Biological Potential: Structural parallels to Methotrexate’s methylamino-benzamide motif suggest unexplored roles in enzyme inhibition, warranting kinase or folate pathway assays .
- Material Design : Simplicity compared to triazine derivatives () could favor its use in drug delivery systems where lower molecular weight improves pharmacokinetics .
Biological Activity
Methyl 4-(methylamino)-3-propanamidobenzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 1565845-74-0
- Molecular Formula : C12H16N2O3
- Molecular Weight : 236.27 g/mol
The compound features a benzoate moiety with a methylamino and propanamide functional group, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The compound may act as an inhibitor or modulator of these targets, influencing cellular processes such as:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit protein tyrosine phosphatases (PTPs), which play critical roles in cell signaling and regulation .
- Receptor Modulation : The presence of the methylamino group suggests potential interactions with neurotransmitter receptors, which could lead to effects on synaptic transmission.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promise in inhibiting tumor growth through apoptosis induction.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, suggesting that this compound could possess similar properties. This potential makes it a candidate for further exploration in the development of antimicrobial agents.
- Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, there is potential for this compound to exhibit protective effects against neurodegenerative diseases through modulation of neurotransmitter systems .
Research Findings and Case Studies
A review of recent studies highlights the biological activities and potential applications of this compound:
Q & A
Q. What methodological steps are critical for synthesizing Methyl 4-(methylamino)-3-propanamidobenzoate, and how can reaction conditions be optimized?
Answer:
- Synthetic Pathway Design : Based on analogous benzoate derivatives (e.g., triazine-coupled esters), a multi-step approach is recommended:
- Amination : Introduce the methylamino group via nucleophilic substitution or reductive amination, using NaBH₄ for reduction (see Scheme 1 in ).
- Propanamide Attachment : Employ coupling agents (e.g., DCC/DMAP) for amidation at the 3-position.
- Esterification : Use methanol and SOCl₂ for methyl ester formation ().
- Optimization : Vary solvents (DMF for high-temperature reactions ), catalysts (e.g., polyphosphoric acid for acylation ), and reaction times (overnight for imine reduction ). Monitor yields via HPLC or TLC.
Q. Table 1: Example Reaction Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amidation | DMF, 90–100°C, overnight | 75–85 | |
| Reductive Amination | NaBH₄, methanol, 24h | 60–70 |
Q. How should researchers confirm the structural integrity and purity of this compound?
Answer:
- Spectroscopic Analysis :
- ¹H/¹³C-NMR : Compare peaks to analogous benzoates (e.g., δ 3.86 ppm for methoxy groups in DMSO-d₆ ).
- IR Spectroscopy : Validate amide (1650–1700 cm⁻¹) and ester (1720–1740 cm⁻¹) bonds.
- Chromatography :
- HPLC : Use C18 columns with acetonitrile/water gradients; purity ≥95% is typical for pharmaceutical intermediates .
- Melting Point : Compare to literature values (e.g., 170–174°C for similar esters ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for similar benzoate derivatives?
Answer:
- Root Cause Analysis :
- Reagent Purity : Impurities in starting materials (e.g., 4-methoxyphenol ) can lower yields. Use HPLC-validated reagents.
- Solvent Effects : Polar aprotic solvents (DMF) may enhance amidation vs. THF .
- Case Study : In triazine-based syntheses, yields varied from 60% to "quantitative" depending on temperature (45°C vs. room temperature ). Replicate conditions with controlled variables.
Q. Table 2: Yield Variability in Analogous Reactions
| Compound | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazin-2-yl benzoate | 45°C, 1h | Quantitative | |
| Cyanobenzoate ester | RT, 24h | 60–70 |
Q. What advanced strategies are recommended for studying the compound’s stability under physiological conditions?
Answer:
- Degradation Studies :
- pH Stability : Incubate in buffers (pH 1–9) at 37°C; monitor via LC-MS for hydrolysis (ester/amide cleavage).
- Thermal Stability : Use DSC/TGA to assess decomposition thresholds (e.g., >200°C for related benzazepinones ).
- Metabolite Identification : Use hepatic microsome assays to detect methyl group oxidation or ester hydrolysis.
Q. How can computational modeling enhance understanding of this compound’s interactions in biological systems?
Answer:
- Molecular Docking : Model interactions with targets (e.g., GPCRs ) using software like AutoDock.
- QM/MM Simulations : Study amide bond reactivity under enzymatic conditions (e.g., hydrolase active sites).
- SAR Analysis : Compare with structurally similar compounds (e.g., methylpyrazole carboxylates ) to predict bioactivity.
Q. What methodologies are effective for analyzing batch-to-batch variability in synthesis?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
